molecular formula C20H13BrN4S B15020907 4-amino-6-(4-bromophenyl)-8-thia-3,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,10,15-hexaene-5-carbonitrile

4-amino-6-(4-bromophenyl)-8-thia-3,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,10,15-hexaene-5-carbonitrile

Cat. No.: B15020907
M. Wt: 421.3 g/mol
InChI Key: RVQZSVLRIFUBCA-UHFFFAOYSA-N
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Description

4-amino-6-(4-bromophenyl)-8-thia-3,10-diazatetracyclo[77002,7011,15]hexadeca-1(9),2(7),3,5,10,15-hexaene-5-carbonitrile is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-(4-bromophenyl)-8-thia-3,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,10,15-hexaene-5-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the amino, bromo, and thia groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-6-(4-bromophenyl)-8-thia-3,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,10,15-hexaene-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

4-amino-6-(4-bromophenyl)-8-thia-3,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,10,15-hexaene-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-6-(4-bromophenyl)-8-thia-3,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,10,15-hexaene-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromophenyl-4-methyl-12,14-dioxa-8-aza-4-azoniatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11(15)-tetraen-8-ylmethanone
  • 3-bromophenyl-4-methyl-12,14-dioxa-8-aza-4-azoniatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11(15)-tetraen-8-ylmethanone

Uniqueness

4-amino-6-(4-bromophenyl)-8-thia-3,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,10,15-hexaene-5-carbonitrile is unique due to its specific tetracyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H13BrN4S

Molecular Weight

421.3 g/mol

IUPAC Name

4-amino-6-(4-bromophenyl)-8-thia-3,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,10,15-hexaene-5-carbonitrile

InChI

InChI=1S/C20H13BrN4S/c21-12-6-4-10(5-7-12)16-14(9-22)19(23)25-17-13-8-11-2-1-3-15(11)24-20(13)26-18(16)17/h4-8H,1-3H2,(H2,23,25)

InChI Key

RVQZSVLRIFUBCA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(N=C2C1)SC4=C3N=C(C(=C4C5=CC=C(C=C5)Br)C#N)N

Origin of Product

United States

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